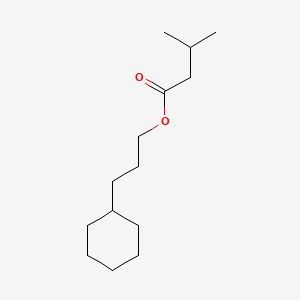

3-Cyclohexylpropyl isovalerate

Description

Structure

3D Structure

Properties

CAS No. |

93857-92-2 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

3-cyclohexylpropyl 3-methylbutanoate |

InChI |

InChI=1S/C14H26O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h12-13H,3-11H2,1-2H3 |

InChI Key |

UBRSOJDKMYAROK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OCCCC1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclohexylpropyl Isovalerate

Chemical Synthesis Approaches

The chemical synthesis of 3-Cyclohexylpropyl isovalerate primarily involves the formation of an ester bond between an alcohol and a carboxylic acid or its derivative. Modern approaches focus on improving efficiency, yield, and selectivity.

Esterification Reactions and Reaction Mechanism Elucidation

An alternative pathway for a related compound, cyclohexyl isovalerate, involves the carbonylation of isobutylene (B52900) with carbon monoxide and cyclohexanol (B46403). researchgate.net This reaction proceeds under pressure in the presence of a palladium-based catalytic system. researchgate.net A plausible mechanism for a similar synthesis of this compound would involve the palladium-catalyzed insertion of carbon monoxide into a C-H bond of the cyclohexane (B81311) ring of a precursor, followed by reaction with isobutylene and subsequent esterification, or a related hydroformylation-esterification sequence.

Catalytic Systems and Reaction Kinetics Optimization in Isovalerate Synthesis

The choice of catalyst is pivotal in the synthesis of isovalerate esters. For standard Fischer esterification, common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). Heterogeneous catalysts, such as titanium dioxide (TiO₂), have also been employed for the synthesis of cyclohexyl esters, offering advantages in terms of separation and reusability. researchgate.net

In the carbonylation-based synthesis of the analogous cyclohexyl isovalerate, a complex catalytic system comprising Pd(PPh₃)₄, triphenylphosphine (B44618) (PPh₃), and TsOH has been utilized. researchgate.net The optimization of reaction kinetics in these systems involves manipulating several parameters. Key variables include temperature, the molar ratio of reactants, and catalyst concentration. researchgate.net For instance, in the synthesis of isoamyl isovalerate, optimizing the substrate molar ratio (alcohol to acid) and enzyme concentration was shown to be critical for maximizing yield. researchgate.net The kinetics of such reactions are often influenced by mass transfer limitations, especially in heterogeneous or enzymatic systems. researchgate.net Monitoring the reaction progress over time allows for the determination of optimal reaction times to achieve maximum conversion while minimizing potential side reactions or product degradation. redalyc.org

Table 1: Catalytic Systems for Isovalerate Ester Synthesis

| Ester Product | Reactants | Catalytic System | Key Findings | Reference |

|---|---|---|---|---|

| Cyclohexyl isovalerate | Isobutylene, Carbon Monoxide, Cyclohexanol | Pd(PPh₃)₄–PPh₃–TsOH | Showed pronounced antibacterial and moderate antifungal activity. | researchgate.net |

| Cyclohexyl esters | Fatty/Petroleum Acids, Cyclohexanol | Heterogeneous TiO₂ | Optimal conditions were determined by studying catalyst amount, molar ratio, and temperature. | researchgate.net |

| Isoamyl isovalerate | Isoamyl alcohol, Isovaleric acid | Immobilized Rhizomucor miehei lipase (B570770) | A maximum yield of >85% was achieved in n-hexane. | researchgate.net |

| Alkyl stearates | Stearic acid, Various alcohols | Candida rugosa lipase | Optimal conditions led to conversions >90%. | nih.gov |

Stereoselective Synthesis of Cyclohexyl-Substituted Esters

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when dealing with substituted or more complex cyclohexyl derivatives that may possess stereocenters. The synthesis of a specific stereoisomer of a cyclohexyl-containing molecule requires precise control over the formation of chiral centers.

Methodologies for achieving stereoselectivity in the formation of cyclohexane rings often rely on powerful organic reactions. For example, cascade Michael-aldol reactions or double Michael additions can be used to construct highly functionalized and stereochemically defined cyclohexanone (B45756) skeletons from acyclic precursors. beilstein-journals.org The diastereoselectivity of these reactions can be exceptionally high, often leading to a single diastereomer. beilstein-journals.org Another classic strategy is the Diels-Alder reaction, which can establish multiple stereocenters in a single step with predictable outcomes, as demonstrated in the synthesis of tetrahydroxy derivatives of 2-aminocyclohexanecarboxylic acid starting from furan (B31954) and maleic anhydride. researchgate.net The stereochemistry of the final product is controlled by the facial selectivity of subsequent reactions, such as dihydroxylations or epoxidations. researchgate.net These established principles could be adapted to synthesize chiral analogs of 3-cyclohexylpropanol, which would then lead to chiral this compound derivatives.

Development of Novel Reagents and Synthetic Pathways

The continual evolution of organic synthesis provides new reagents and pathways applicable to ester synthesis. Beyond traditional acid catalysis, novel reagents can facilitate the esterification under milder conditions. The use of specific organometallic catalysts, like the palladium system for carbonylation, represents a departure from standard esterification routes. researchgate.net

Furthermore, the development of reagents for diversity-oriented synthesis allows for the creation of a wide range of structurally varied compounds. For instance, the use of chiral epoxy-imine building blocks allows for the introduction of various functional groups through reactions with Grignard reagents, which can be generated in situ to improve functional group compatibility. acs.org Such strategies could be envisioned for creating a library of analogs of this compound by modifying either the cyclohexyl or the isovalerate portion of the molecule. The development of new reagents often focuses on increasing reaction efficiency, expanding substrate scope, and improving functional group tolerance. acs.orgwiley.com

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for ester synthesis due to their mild reaction conditions and high specificity. researchgate.netnih.gov

Enzymatic Esterification and Transesterification Processes for Alkyl Isovalerates

The enzymatic synthesis of alkyl isovalerates, including potentially this compound, is a well-established process. This is typically achieved through direct esterification of isovaleric acid with the corresponding alcohol or via transesterification from another ester. nih.gov Lipases are the biocatalysts of choice for these reactions. nih.gov Commercially available immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme IM-20 (from Rhizomucor miehei), have been successfully used to produce a variety of esters. researchgate.netnih.govmdpi.com

The advantages of enzymatic synthesis are numerous: reactions are performed under mild temperature and pressure, which minimizes side reactions and energy consumption; the high selectivity (regio- and enantioselectivity) of enzymes can lead to purer products without the need for complex protection-deprotection steps; and the products are often considered "natural," which is advantageous in certain industries. researchgate.net

Optimization of enzymatic esterification involves several factors. The choice of solvent is critical, with hydrophobic solvents like hexane (B92381) or cyclohexane often providing the best yields for isovalerate synthesis. researchgate.net Other key parameters include temperature, substrate molar ratio, enzyme concentration, and water content. researchgate.netredalyc.org The removal of water, a byproduct of esterification, is essential to shift the reaction equilibrium towards product formation and can be achieved by using molecular sieves. nih.gov

Table 2: Research Findings on Enzymatic Synthesis of Isovalerate Esters

| Ester Product | Enzyme Used | Key Optimization Parameters | Achieved Yield/Conversion | Reference |

|---|---|---|---|---|

| Isoamyl isovalerate | Rhizomucor miehei lipase (Lipozyme IM-20) | Substrate concentration (0.5 M acid), alcohol/acid ratio (1.5:1), temperature (50°C), solvent (n-hexane) | >85% | researchgate.net |

| Pyrrole (B145914) esters (via transesterification) | Novozym 435 | Molecular sieves (1.0 g), substrate molar ratio, temperature, reaction time (24 h) | 92% | nih.gov |

| Isoamyl butyrate | Immobilized lipase | Temperature (45°C), enzyme concentration (30% m/v), low acid concentration | ~96% (at 500 mM substrate) | redalyc.org |

| Various alkyl esters | Novozym 435 | Continuous flow reactor, 1:1 acid/alcohol ratio, temperature (23°C) | >99% | researchgate.net |

Enzyme Selection, Engineering, and Immobilization Techniques for Enhanced Production

The use of enzymes, particularly lipases, as biocatalysts in ester synthesis offers numerous advantages over conventional chemical routes, including high specificity, mild reaction conditions, and a reduction in byproducts. The selection of an appropriate enzyme, its potential for engineering, and effective immobilization are critical factors for developing a robust and economically viable process for producing this compound.

Enzyme Selection: Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most widely used enzymes for esterification due to their ability to function in non-aqueous environments and their broad substrate specificity. For the synthesis of this compound from 3-cyclohexylpropanol and isovaleric acid, lipases from various microbial sources are potential candidates. Among the most effective and commonly employed lipases for ester synthesis is Candida antarctica lipase B (CALB). nih.gov Commercial preparations of this enzyme, such as Novozym 435, where the lipase is immobilized on a macroporous acrylic resin, have demonstrated high efficacy in the synthesis of a variety of esters. nih.gov Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, have also shown utility in ester production and could be viable options for this specific synthesis. nih.gov

Enzyme Engineering: While naturally occurring enzymes possess remarkable catalytic properties, their performance can often be enhanced through protein engineering techniques. Methods such as directed evolution and site-directed mutagenesis can be employed to improve the thermal stability, solvent tolerance, and substrate specificity of lipases for the synthesis of this compound. By modifying the amino acid sequence of the enzyme, it is possible to tailor its active site to better accommodate the bulky cyclohexyl group of the alcohol and the branched chain of the isovaleric acid, potentially leading to higher reaction rates and yields.

Immobilization Techniques: The immobilization of enzymes onto solid supports is a key strategy for their industrial application. It facilitates catalyst recovery and reuse, enhances stability, and simplifies downstream processing. For lipase-catalyzed synthesis of this compound, various immobilization techniques can be considered:

Adsorption: This is one of the simplest methods, involving the physical binding of the enzyme to the surface of a carrier. Hydrophobic supports are particularly effective for lipases, as they can induce interfacial activation, leading to a more active conformation of the enzyme.

Covalent Attachment: This method involves the formation of covalent bonds between the enzyme and the support material, resulting in a more stable and leach-resistant biocatalyst.

Entrapment: The enzyme can be physically confined within the porous network of a polymer or sol-gel.

Cross-Linking: Enzyme molecules can be cross-linked to each other to form cross-linked enzyme aggregates (CLEAs) or cross-linked enzyme crystals (CLECs), which are carrier-free immobilization methods.

The choice of immobilization support can also significantly impact the performance of the biocatalyst. Materials such as acrylic resins, silica, and lignocellulosic wastes have been successfully used for lipase immobilization. uniroma1.it

| Immobilization Technique | Advantages | Disadvantages |

| Adsorption | Simple, mild conditions, potential for enzyme activation. | Enzyme leakage can occur. |

| Covalent Attachment | Strong binding, reduced leaching. | Can lead to enzyme denaturation if not optimized. |

| Entrapment | Reduced enzyme leaching. | Mass transfer limitations can occur. |

| Cross-Linking (CLEAs/CLECs) | High enzyme loading, high stability. | Can be more complex to prepare. |

Integration of Green Chemistry Principles in Biocatalytic Synthesis

The biocatalytic synthesis of this compound aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

The key green chemistry metrics for evaluating the sustainability of a chemical process include atom economy and the E-factor (environmental factor). Atom economy measures the efficiency with which atoms from the reactants are incorporated into the desired product. The esterification reaction for this compound has a high theoretical atom economy, with water being the only byproduct. The E-factor quantifies the amount of waste generated per unit of product. Biocatalytic processes generally have lower E-factors compared to traditional chemical synthesis due to higher selectivity, milder reaction conditions, and the use of recyclable catalysts.

The integration of green chemistry principles in the biocatalytic synthesis of this compound can be achieved through several strategies:

Use of Renewable Feedstocks: While the starting materials, 3-cyclohexylpropanol and isovaleric acid, are typically derived from petrochemical sources, there is potential for their production from renewable biomass through fermentation or other biotechnological routes.

Solvent Selection: The choice of solvent is a critical aspect of green chemistry. Ideally, the synthesis should be conducted in a solvent-free system to minimize waste. However, if a solvent is necessary to improve substrate solubility or reduce viscosity, green solvents such as bio-based solvents or supercritical fluids are preferred over volatile organic compounds.

Energy Efficiency: Biocatalytic reactions are typically conducted at or near ambient temperature and pressure, significantly reducing the energy consumption compared to traditional chemical processes that often require high temperatures and pressures. nih.gov

Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production methods. chemicalindustryjournal.co.uk In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react to form the product. This approach provides several advantages for the synthesis of this compound, including enhanced process control, improved safety, and seamless scalability. aurigeneservices.com

The key components of a continuous flow system for ester synthesis typically include precision pumps for reactant delivery, a reactor (which can be a packed-bed reactor containing the immobilized enzyme or a heated coil), and downstream processing units for product purification. aurigeneservices.com

Advantages of Flow Chemistry for Ester Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, leading to better temperature control and improved reaction rates. nih.gov

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous materials and exothermic reactions. chemicalindustryjournal.co.uk

Precise Control over Reaction Parameters: Flow chemistry allows for precise control over residence time, temperature, and stoichiometry, leading to higher product yields and purities.

Scalability: Scaling up a continuous flow process is generally more straightforward than scaling up a batch process, as it can often be achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). nih.gov

Integration of a Solid-Phase Catalyst: A significant advantage for the synthesis of this compound is the ability to use a packed-bed reactor filled with an immobilized lipase. The continuous flow of reactants over the catalyst bed facilitates an efficient and continuous production of the ester. This approach has been successfully demonstrated for the synthesis of various other esters.

| Parameter | Batch Synthesis | Flow Synthesis |

| Process Control | More challenging to maintain homogeneity. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risks with large reaction volumes. | Inherently safer due to small reactor volumes. |

| Scalability | Often requires process re-optimization. | More straightforward by extending run time or numbering up. |

| Productivity | Limited by batch cycle times. | Continuous production leads to higher throughput. |

By combining the benefits of biocatalysis with the advantages of continuous flow technology, a highly efficient, sustainable, and scalable process for the production of this compound can be realized.

Advanced Analytical Characterization and Structural Elucidation in Research

Spectroscopic Analysis of 3-Cyclohexylpropyl Isovalerate

Spectroscopic techniques are indispensable for probing the molecular structure of this compound, providing insights into its atomic connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution are employed to provide a complete picture of the proton (¹H) and carbon-¹³ (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the distinct proton environments in the cyclohexyl, propyl, and isovalerate moieties. The chemical shifts (δ) of these signals are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group) would be expected to resonate at a higher chemical shift (downfield) compared to the protons of the cyclohexyl ring. The integration of the signal peaks provides a ratio of the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ester group is particularly noteworthy, typically appearing significantly downfield (around 170-180 ppm). Other characteristic signals would correspond to the carbons of the cyclohexyl ring, the propyl chain, and the isovalerate group.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized to establish connectivity. COSY experiments reveal proton-proton couplings, helping to trace the proton network through the propyl chain and within the cyclohexyl and isovalerate fragments. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. Further structural details, such as long-range proton-carbon couplings, can be elucidated using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

While less common for a compound of this nature, solid-state NMR could be employed to study the compound in its solid form, providing information on its crystalline structure and polymorphism.

Predicted ¹H NMR and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~173 |

| -O-CH₂- | ~4.0 | ~64 |

| Cyclohexyl CH | ~0.8-1.8 | ~25-38 |

| Propyl -CH₂- | ~1.2-1.7 | ~22-30 |

| Isovaleryl CH | ~2.1 | ~26 |

| Isovaleryl CH₂ | ~2.0 | ~43 |

| Isovaleryl CH₃ | ~0.9 | ~22 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced Mass Spectrometry (MS) for Molecular Fragmentation, Isotopic Analysis, and Accurate Mass Determination

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound (C₁₄H₂₆O₂) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 226.1933 g/mol . thegoodscentscompany.com

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavages within the alkyl chains. For this compound, characteristic fragments would likely correspond to the cyclohexylpropyl cation and the isovalerate acylium ion.

Isotopic analysis, observing the relative abundances of the M+1 and M+2 peaks resulting from the natural abundance of ¹³C and ¹⁸O, can further corroborate the elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the bonds within a molecule, providing confirmation of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester, typically found in the region of 1735-1750 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the ester group around 1100-1300 cm⁻¹ and the C-H stretching vibrations of the aliphatic (cyclohexyl, propyl, and isovaleryl) groups just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic C=O and C-H stretching vibrations. As a complementary technique, it can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for compounds containing chromophores, which are parts of a molecule that absorb UV or visible light. As this compound lacks extensive conjugation or aromatic systems, it is not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). However, UV-Vis spectroscopy can still be a valuable tool for purity assessment. The absence of significant absorbance at specific wavelengths can indicate the absence of certain aromatic or conjugated impurities. Furthermore, if the compound were to be derivatized with a UV-active tag, UV-Vis spectroscopy could then be used for quantitative analysis to determine its concentration in a solution.

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any starting materials, byproducts, or other impurities, thereby allowing for its isolation and the determination of its purity.

Gas Chromatography (GC) and Hyphenated GC-MS for Volatile Profiling and Purity Determination

Given the volatile nature of this compound, gas chromatography (GC) is the premier technique for its analysis.

Gas Chromatography (GC): In GC, the compound is vaporized and passed through a long column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific experimental conditions and can be used for identification. By analyzing the chromatogram, the purity of a sample can be determined by comparing the peak area of this compound to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer (GC-MS) is a powerful hyphenated technique. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated peak. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high level of confidence in the identification of this compound and any volatile impurities present in the sample.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.2.2. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Quantitative Analysis 3.2.3. Multidimensional Chromatography (e.g., GC×GC, LC×LC) for Complex Mixture Deconvolution 3.2.4. Supercritical Fluid Chromatography (SFC) for Chiral Separation and Purification 3.3. Advanced Hyphenated Analytical Techniques for Comprehensive Characterization 3.3.1. LC-MS/MS and LC-NMR Coupling for Structural Confirmation and Trace Analysis 3.3.2. Integration of Analytical Data through Chemometric and Multivariate Analysis 3.4. Crystallographic Analysis and Solid-State Characterization (if applicable to derivatives/analogs)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Natural Occurrence and Biosynthetic Pathway Elucidation of Isovalerate Esters

Occurrence of Isovalerate Esters in Biological Systems

Isovalerate esters are found in a variety of natural sources, contributing to the characteristic aromas of many fruits and fermented products.

Isovalerate esters are significant components of the volatile organic compounds (VOCs) that constitute the natural scents of many plants. For instance, ethyl isovalerate is an ester formed from ethyl alcohol and isovaleric acid, possessing a fruity odor and flavor. wikipedia.org These esters play a role in attracting pollinators and seed dispersers. The composition and concentration of these esters can vary significantly between plant species and even within different parts of the same plant, influenced by factors such as genetics, developmental stage, and environmental conditions.

While specific research identifying 3-Cyclohexylpropyl isovalerate in plant metabolomes is absent, the presence of other isovalerate esters is well-documented. For example, research on the application of various cyclohexyl compounds to bush bean plants ( Phaseolus vulgaris L. ) demonstrated that cyclohexanecarboxylic acid and cyclohexylacetic acid could stimulate pod production. nih.gov This suggests that plants can metabolize cyclohexyl structures, a key feature of this compound.

Table 1: Examples of Isovalerate Esters in Nature

| Ester Name | Chemical Formula | Common Natural Source/Context |

|---|---|---|

| Ethyl isovalerate | C7H14O2 | Fruits, Perfumery, Food Additive wikipedia.org |

| Isoamyl acetate (B1210297) | C7H14O2 | Bananas, Pears |

| Methyl formate | C2H4O2 | - |

| Isobutyl acetate | C6H12O2 | Various fruits |

| Butyl butyrate | C8H16O2 | - |

| Ethyl butyrate | C6H12O2 | - |

| Ethyl acetate | C4H8O2 | Wine, Beer bohrium.comnih.gov |

Microbial fermentation is a significant source of isovalerate esters, which are key flavor and aroma compounds in products like beer, wine, and cheese. bohrium.commilkthefunk.com The yeast Saccharomyces cerevisiae and the bacterium Brettanomyces are known to produce isovaleric acid and its corresponding esters during fermentation. milkthefunk.com For instance, Brettanomyces can metabolize isovaleric acid into ethyl isovalerate, which imparts fruity and sweet notes. milkthefunk.com

The production of these esters is influenced by the specific microbial strains used, the fermentation conditions (such as temperature and oxygen availability), and the composition of the substrate. bohrium.com In some cases, the presence of certain bacteria is essential for the formation of isovaleric acid. For example, Lactobacillus requires the presence of an alpha-keto acid, produced by Streptococcus thermophilus, to generate isovaleric acid in Swiss-type cheese. milkthefunk.com

Supplementation of isovalerate in the diet of steers has been shown to stimulate the growth of cellulolytic bacteria in the rumen, leading to improved feed digestion. researchgate.netresearchgate.net This highlights the role of isovalerates in microbial ecosystems beyond flavor production.

Elucidation of Biosynthetic Routes to the Isovaleric Acid Moiety

The isovaleric acid portion of isovalerate esters originates from the catabolism of the branched-chain amino acid (BCAA), leucine (B10760876). wikipedia.orgnih.gov

The biosynthesis of isovaleric acid begins with the essential amino acid leucine. youtube.com Animals cannot synthesize leucine and must obtain it from their diet. wikipedia.org In contrast, plants and bacteria can synthesize their own BCAAs. wikipedia.orgaminer.cn The catabolism of leucine is a multi-step process that occurs within the mitochondria. wikipedia.orgnih.gov

The initial step involves the reversible transamination of leucine to its corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (KIC), catalyzed by a branched-chain amino acid aminotransferase (BCAT). nih.gov This reaction transfers the amino group from leucine to α-ketoglutarate, forming glutamate. nih.gov

Following its formation, α-ketoisocaproate undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA. nih.gov This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex located on the inner mitochondrial membrane. nih.govnih.gov The BCKDH complex is structurally and functionally similar to the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.gov

The reaction catalyzed by the BCKDH complex involves several steps: decarboxylation of the BCKA, transfer of the resulting acyl group, and its attachment to coenzyme A (CoA), producing the branched-chain acyl-CoA ester. nih.gov This process also generates CO2 and NADH. nih.gov The enzyme isovaleryl-CoA dehydrogenase (IVD) then catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, the third step in the leucine degradation pathway. wikipedia.orgebi.ac.ukontosight.ai IVD is a flavoprotein that uses FAD as a cofactor. ebi.ac.uktaylorandfrancis.com

The activity of the BCKDH complex is tightly regulated through phosphorylation and dephosphorylation, as well as by allosteric mechanisms, ensuring that the breakdown of BCAAs is balanced with the cell's metabolic needs. youtube.com

Biotransformation and Metabolism of Related Compounds in Organisms

While direct metabolic data for this compound is unavailable, the metabolism of its constituent parts, the cyclohexyl group and isovalerate, has been studied in various organisms.

The cyclohexane (B81311) ring can be metabolized by certain microorganisms. For example, a strain of Pseudomonas isolated from soil can utilize cyclohexane as its sole carbon source. researchgate.net The metabolic pathway involves the oxidation of cyclohexane to cyclohexanol (B46403), followed by further oxidation to cyclohexanone (B45756), ε-caprolactone, 6-hydroxycaproate, and finally adipate (B1204190). researchgate.netresearchgate.net Similarly, Nocardia globerula CL1 can also oxidize cyclohexanol to adipate via a similar pathway. nih.gov

The isovalerate moiety, as discussed, is a product of leucine metabolism. In ruminant animals, branched-chain volatile fatty acids like isovalerate are produced by the degradation of feed protein and are essential for the growth of cellulolytic bacteria. researchgate.net Supplementing feed with isovalerate can increase the populations of beneficial rumen bacteria and improve fiber digestibility. researchgate.netresearchgate.netfrontiersin.org

The ester linkage in compounds like this compound can be cleaved by esterase enzymes, which are ubiquitous in nature. bohrium.com The enzymatic synthesis of esters is also a significant area of research, with lipases and alcohol acyltransferases (AATs) being key enzymes. mdpi.comnih.gov AATs, in particular, are responsible for the formation of a wide variety of esters by catalyzing the condensation of an acyl-CoA with an alcohol. nih.govnih.gov

The metabolism of a related compound, phencyclidine (PCP), which contains a phenylcyclohexyl structure, involves oxidative hydroxylation in the liver, followed by glucuronidation and excretion in the urine. wikipedia.org This suggests that the cyclohexyl ring of this compound could potentially undergo similar oxidative metabolism in mammals.

Microbial Degradation and Transformation Pathways of Esters

The breakdown of esters in the environment is largely carried out by microorganisms through enzymatic hydrolysis. This process is a critical component of bioremediation and the natural cycling of organic compounds. Bacteria, in particular, produce enzymes called esterases or lipases that catalyze the cleavage of ester bonds.

The degradation pathway typically begins with the hydrolysis of the ester into its constituent alcohol and carboxylic acid. For example, bacterial degradation of phthalate (B1215562) esters (PAEs) is initiated by esterases that hydrolyze one ester bond to form a monoalkyl phthalate and the corresponding alcohol. nih.gov A subsequent hydrolysis step cleaves the second ester bond, yielding phthalic acid, which can then be further mineralized by microorganisms. nih.gov

Research has identified numerous microorganisms capable of degrading synthetic esters, which are often environmental pollutants. Studies on microbial communities from environments like acid mine drainage have revealed novel hydrolases capable of breaking down industrial esters. nih.gov For instance, six esterases (EstA1, EstA2, EstA5, EstA6, EstA8, and EstB2) from such an environment were found to efficiently hydrolyze bis(2-hydroxyethyl)-terephthalate (BHET), an intermediate in the degradation of the plastic PET. nih.gov

The efficiency of these microbial enzymes is often characterized by their stability under various conditions and their substrate specificity. A thermostable esterase, EstS1, from Sulfobacillus acidophilus has demonstrated significant potential for degrading various phthalate esters at elevated temperatures. nih.gov This highlights the diversity of microbial enzymes and their potential application in industrial processes and environmental cleanup.

Table 1: Performance of Thermostable Esterase (EstS1) in Phthalate Ester Degradation

| Substrate (10 mM) | Degradation within 2 min at 37°C (%) | Time for Complete Hydrolysis at 60°C |

|---|---|---|

| Dimethyl phthalate | 82% | < 12 h |

| Diethyl phthalate | 75% | < 12 h |

| Dipropyl phthalate | 65% | < 12 h |

| Dibutyl phthalate | 53% | < 12 h |

| Dipentyl phthalate | 41% | < 12 h |

| Dihexyl phthalate | 35% | < 12 h |

Data sourced from a study on the properties of EstS1 from Sulfobacillus acidophilus. nih.gov

In Vitro Enzymatic Biotransformation Studies

The synthesis of esters, including those with unique properties like this compound, can be precisely controlled in laboratory settings using isolated enzymes. This process, known as enzymatic biotransformation or biocatalysis, offers an environmentally friendly alternative to traditional chemical synthesis. nih.gov Lipases (EC 3.1.1.3) are the most widely used enzymes for this purpose due to their versatility, stability in organic solvents, and high selectivity. umn.eduscielo.brnih.gov

Lipase-catalyzed ester synthesis can be achieved through several reactions, including direct esterification (acid + alcohol), alcoholysis (ester + alcohol), and acidolysis (ester + acid). mdpi.com The enzyme's active site, typically featuring a serine hydroxyl group, reacts with a carboxylic acid (or ester) to form an acyl-enzyme intermediate. nih.gov This complex then reacts with a nucleophile, such as an alcohol, to produce the final ester and regenerate the free enzyme. nih.gov

Immobilized lipases are frequently used in these processes to enhance enzyme stability and facilitate their recovery and reuse, which is crucial for economic viability. nih.govmdpi.com Novozym 435, an immobilized lipase (B570770) from Candida antarctica lipase B, is a particularly popular and effective biocatalyst for synthesizing a wide range of esters, from flavor compounds to pyrrole (B145914) esters. nih.govnih.govnih.gov

The efficiency of these enzymatic reactions is highly dependent on several parameters, including the choice of enzyme, solvent, temperature, and the molar ratio of the substrates. Researchers optimize these conditions to maximize the conversion yield of the desired ester. For instance, in the synthesis of octyl formate, the highest yield was achieved using Novozym 435 in 1,2-dichloroethane (B1671644) at 40°C with a specific molar ratio of formic acid to octanol. nih.gov

Table 2: Optimal Conditions for Lipase-Catalyzed Ester Synthesis

| Target Ester | Enzyme | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Max. Conversion/Yield |

|---|---|---|---|---|---|

| Octyl formate | Novozym 435 | 1:7 | 40 | 1,2-dichloroethane | 96.51% |

| Pyrrole ester (3a) | Novozym 435 | 1:5 (Ester:Alcohol) | 40 | n-Hexane | 92% |

| DHA ethyl ester | Novozym 435 | - | - | - | 88% |

Data compiled from various studies on enzymatic ester synthesis. nih.govmdpi.comnih.gov

These in vitro studies demonstrate the vast potential of biocatalysis for the sustainable and efficient synthesis of a diverse array of ester compounds, including complex molecules like this compound, by carefully selecting enzymes and reaction conditions. nih.gov

Ecological and Biological Roles of Isovalerate Esters in Inter Species Communication

Chemoecological Significance in Plant-Insect Interactions

The communication between plants and insects is a complex dialogue mediated by a diverse array of chemical compounds, among which volatile esters play a pivotal role. Isovalerate esters, characterized by their often fruity scents, are key components of these chemical signals, influencing insect behavior and mediating ecological interactions.

Role as Plant Volatiles in Chemical Signaling and Defense Mechanisms

Plants produce and emit a wide variety of volatile organic compounds (VOCs) in response to environmental stimuli, particularly herbivory. mdpi.comresearchgate.netwikipedia.org These herbivore-induced plant volatiles (HIPVs) act as a crucial part of the plant's defense system. nih.gov When a plant is damaged by an insect, it releases a specific blend of volatiles that can act as a distress call to the wider ecosystem. researchgate.net Isovalerate esters are frequently identified as components of these volatile profiles. For instance, various isovalerate esters, including 2-methyl butyl isovalerate, hexyl isovalerate, n-butyl isovalerate, and benzyl (B1604629) isovalerate, have been identified in the essential oil of plants like Salvia multicaulis. wikipedia.org

These compounds serve multiple functions in chemical signaling. They can act as a warning to other parts of the same plant, priming distal tissues for an impending attack. mdpi.com Furthermore, they can signal neighboring plants, which may then preemptively activate their own defense mechanisms in anticipation of a threat. nih.gov The specific composition of the volatile blend, including the presence and ratio of different isovalerate esters, can convey detailed information about the nature of the attacking herbivore, allowing for a tailored defense response from the plant community. researchgate.net For example, the sensitivity of certain Drosophila species to ethyl isovalerate highlights the specific nature of insect chemosensory tuning to these plant-emitted signals. nih.govnih.gov

Impact on Herbivore Foraging Behavior and Attraction of Natural Enemies

One of the most significant roles of HIPVs, including isovalerate esters, is in mediating multitrophic interactions. These volatile cues can act as repellents, deterring other herbivores from feeding on an already infested plant, thereby reducing competition and further damage. nih.govmdpi.com Larval stages of some insects, however, have been shown to be attracted to these inducible VOCs, which may help them locate a suitable host plant if they become dislodged. nih.govmdpi.com

Crucially, these volatiles serve as beacons for the natural enemies of herbivores, such as predators and parasitoids. This "cry for help" is a form of indirect defense; the plant attracts beneficial insects that will prey upon or parasitize the herbivores, thus mitigating the attack. The foraging success of these natural enemies is significantly increased as they can use the specific scent of isovalerate esters and other volatiles to pinpoint the location of their prey with greater accuracy. This tritrophic interaction—involving the plant, the herbivore, and the natural enemy—is a cornerstone of chemical ecology, and isovalerate esters are important mediators in these complex relationships.

Antimicrobial and Other Bioactivities of Related Isovalerate Derivatives

The biological activities of isovalerate esters and their derivatives extend beyond chemoecological signaling. Laboratory studies have revealed their potential as antimicrobial agents and have identified the isovalerate structural moiety as a component in potent insecticides.

In Vitro Evaluation of Antibacterial and Antifungal Activities

Derivatives of isovaleric acid have demonstrated notable antimicrobial effects in laboratory settings. Studies on related compounds have shown that they can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, monovalerin, a monoglyceride of valeric acid, has been evaluated for its minimum inhibitory concentration (MIC) against several bacterial strains. The data indicates a broad spectrum of activity, though generally weaker than its corresponding acid form.

Antibacterial Activity of Monovalerin (Isovalerate-Related Compound)

| Bacterial Strain | Type | MIC (mg/L) |

|---|---|---|

| Escherichia coli (ATCC 25922) | Gram-Negative | 6700 |

| Escherichia coli (Wild Strain) | Gram-Negative | 5000 |

| Salmonella Typhimurium (ATCC 13311) | Gram-Negative | 10000 |

| Salmonella Typhimurium (Wild Strain) | Gram-Negative | 15000 |

| Campylobacter jejuni (ATCC 33560) | Gram-Negative | 2500 |

| Campylobacter jejuni (Wild Strain) | Gram-Negative | 3700 |

Data derived from in vitro antimicrobial activity studies of organic acid derivatives.

Exploration of Antiprotozoal or Insecticidal Properties in Laboratory Models

The isovalerate structure is a key feature in certain classes of insecticides. Notably, the synthetic pyrethroid insecticide esfenvalerate, a potent agent used against a wide range of pests, is an ester of α-cyano-3-phenoxybenzyl alcohol and (S)-2-(4-chlorophenyl)-3-methylbutyric acid (chlorophenyl-isovaleric acid). nih.gov This demonstrates that the isovalerate moiety is part of a molecular structure highly active against insect nervous systems. nih.gov

Furthermore, naturally occurring isovalerate esters have been associated with insecticidal activity. Geranyl isovalerate has been identified as a constituent of Thymus species essential oils, which have shown insecticidal effects against stored product pests like Rhyzopertha dominica. Additionally, certain sucrose (B13894) esters, including isovaleryl sucrose esters, are known to possess a range of biological activities, including insecticidal properties.

While direct studies on the antiprotozoal activity of simple isovalerate esters are not widely reported, research into other ester derivatives has shown promise. For instance, studies on quinoxaline (B1680401) esters have demonstrated significant in vitro activity against protozoa like Giardia lamblia, with the structure of the ester group (e.g., n-butyl vs. iso-butyl) influencing the potency. This suggests a potential avenue for future investigation into the antiprotozoal properties of isovalerate derivatives.

Structure-Activity Relationship (SAR) Studies for 3-Cyclohexylpropyl Isovalerate and its Analogs

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and toxicology that links the chemical structure of a molecule to its biological activity. wikipedia.org For a compound like this compound, a SAR analysis would dissect the molecule into its core components—the isovalerate group (the "acid" portion) and the 3-cyclohexylpropyl group (the "alcohol" portion)—to understand how modifications to each part affect its bioactivity. While specific SAR studies on this compound are lacking, research on analogous ester compounds provides a clear blueprint for how such an analysis would proceed.

The isovalerate portion, with its branched 3-methylbutanoate structure, is crucial for molecular recognition and interaction with biological targets. SAR studies on other bioactive esters, such as the quinoxaline esters with antiprotozoal activity, have shown that the nature of the ester group is critical. For example, changing from an aliphatic to an aromatic ester can cause a decrease in activity, while the length and branching of an aliphatic chain (e.g., n-propyl vs. iso-propyl) can fine-tune the potency against specific protozoa.

The 3-cyclohexylpropyl portion provides bulk and lipophilicity, which governs the compound's absorption, distribution, and ability to penetrate cell membranes. SAR studies on insecticidal sugar esters have demonstrated that systematic alterations to either the sugar (analogous to the alcohol part) or the fatty acid component lead to significant changes in insecticidal activity. For this compound, modifications such as changing the size of the cycloalkane ring (e.g., from cyclohexyl to cyclopentyl) or altering the length of the propyl chain would be expected to impact its biological properties. The inactivity of certain cyclic derivatives in other SAR studies indicates that steric bulk can be a limiting factor, preventing the molecule from fitting into a target receptor's binding pocket.

Correlating Molecular Architecture with Observed Biological Responses

The biological activity of isovalerate esters and related semiochemicals in inter-species communication is intrinsically linked to their molecular architecture. Subtle variations in chain length, the position and nature of branching, and the presence of functional groups can lead to significant differences in the observed biological response. This specificity arises from the precise nature of the interactions between the semiochemical ligand and its corresponding receptor protein in the receiving organism.

Research into the structure-activity relationships (SAR) of these compounds reveals that factors such as volatility, solubility in the sensillar lymph, and the three-dimensional shape of the molecule are critical for eliciting a specific behavioral or physiological outcome. For instance, in many insect species, the chain length of an ester pheromone component can determine whether a signal is attractive or repellent. Similarly, the branching of the carbon skeleton, as seen in the isovalerate moiety, creates a specific steric profile that must be complementary to the binding site of the target receptor for a response to be initiated.

| Compound Class | Structural Feature | Observed Biological Effect | Example Organism |

| Methyl-branched Alkanes | Position of methyl group | Critical for contact sex pheromone activity nih.gov | Lariophagus distinguendus (parasitic wasp) nih.gov |

| Fatty Acid-Derived Pheromones | Chain length and saturation | Species-specific mating disruption nih.gov | Lepidoptera (moths and butterflies) nih.gov |

| Fungal Mating Pheromones | Central β-turn structure | Essential for chemoattractant activity nih.gov | Fusarium oxysporum (fungus) nih.gov |

| Synthetic Cathinones | Aromatic substituents and amino terminal group | Potency as dopamine (B1211576) uptake inhibitors frontiersin.org | N/A (in vitro study) frontiersin.org |

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational modeling and molecular docking have emerged as powerful tools for investigating the interactions between semiochemicals, such as isovalerate esters, and their biological targets at a molecular level. These in silico approaches provide valuable insights into the binding affinities and specific molecular interactions that govern the biological response, complementing experimental studies.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding energy of the resulting complex. This allows researchers to identify key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition. For example, hydrophobic interactions, hydrogen bonds, and van der Waals forces all contribute to the stability of the ligand-receptor complex, and their relative importance can be elucidated through docking studies.

In the context of isovalerate esters and other semiochemicals, molecular docking can be used to screen a large number of compounds for their potential to interact with a specific odorant-binding protein (OBP) or olfactory receptor (OR). nih.govresearchgate.netnih.gov This can help to identify novel compounds with potential applications in pest management, such as attractants or repellents. Furthermore, by comparing the docking poses and binding energies of a series of structurally related compounds, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of new, untested compounds, thereby accelerating the discovery process.

While specific molecular docking studies on this compound are not readily found in the literature, the general methodology has been successfully applied to a wide range of insect pheromones and other semiochemicals. These studies consistently demonstrate that the shape, size, and electronic properties of the ligand are critical for achieving a stable and specific interaction with its target receptor.

| Study Focus | Computational Method | Key Findings | Target Protein Class |

| Essential Oil Components as Repellents | Molecular Docking and Molecular Dynamics | Identified kaurene and ferutidine as potential natural insect repellents with strong binding to OBPs. nih.gov | Insect Odorant-Binding Proteins (OBPs) nih.gov |

| Pheromone Binding Specificity | Fluorescence Binding Assays and Molecular Docking | Demonstrated that a single pheromone-binding protein can bind multiple ligands with varying affinities. mdpi.com | Pheromone-Binding Proteins (PBPs) mdpi.com |

| Host-Seeking Behavior in Beetles | Molecular Docking | Identified high-affinity binding of specific plant volatiles to antennae-specific OBPs. nih.gov | Odorant-Binding Proteins (OBPs) nih.gov |

| Fungal Pheromone-Receptor Interaction | 3D Structure Calculation (NMR) | Revealed a central β-turn in the pheromone structure is crucial for its chemoattractant activity. nih.gov | G protein-coupled receptors (GPCRs) nih.gov |

Environmental Fate and Transport Research of 3 Cyclohexylpropyl Isovalerate

Degradation Kinetics and Pathways in Environmental Compartments

The degradation of 3-cyclohexylpropyl isovalerate in the environment is expected to be influenced by several biotic and abiotic processes.

Aerobic and Anaerobic Biodegradation in Soil and Aquatic Systems

Based on predictive models, this compound is not expected to be readily biodegradable. However, it is likely to undergo ultimate aerobic biodegradation. Quantitative estimation structure-activity relationship (QSAR) models predict that the ultimate biodegradation of this compound will occur over a period of weeks, while the primary biodegradation is estimated to take place in a matter of days. In anaerobic environments, the biodegradation potential of this compound is considered to be low.

Hydrolysis and Photolysis Studies under Simulated Environmental Conditions

As an ester, this compound has the potential to undergo hydrolysis. The rate of this process is dependent on the pH of the surrounding medium. The estimated hydrolysis half-life at a pH of 8 is approximately 120 days, while at a pH of 7, the half-life extends to around 3.29 years. This suggests that hydrolysis is not a significant degradation pathway in neutral environmental waters but may be more relevant in slightly alkaline conditions.

In the atmosphere, this compound is expected to be susceptible to degradation by photochemically produced hydroxyl radicals. The estimated atmospheric photolysis half-life for this compound is approximately 20.3 hours, assuming a hydroxyl radical concentration of 1.5 x 10^6 molecules per cubic centimeter. This indicates a relatively rapid degradation in the gas phase.

Environmental Distribution and Mobility Research

The distribution and mobility of this compound in the environment are governed by its physicochemical properties, particularly its sorption behavior and volatility.

Sorption Behavior on Soil and Sediment Matrices

The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil and sediment. The estimated Koc for this compound is 1345 L/kg. This value suggests that the compound will have low to moderate mobility in soil and is expected to adsorb to suspended solids and sediment in aquatic systems.

Volatilization from Soil and Water Surfaces

The potential for volatilization is indicated by the Henry's Law Constant. For this compound, the estimated Henry's Law Constant is 3.14 x 10^-4 atm-m³/mol. This value suggests that volatilization from moist soil surfaces and water surfaces is likely to be an important environmental fate process. The estimated volatilization half-life from a model river is 2.8 days, and from a model lake, it is 25.5 days.

Persistence and Environmental Half-Life Determinations

The following tables provide a summary of the estimated environmental fate and transport properties of this compound.

Table 1: Estimated Biodegradation and Hydrolysis Data

| Parameter | Medium | Condition | Predicted Value |

|---|---|---|---|

| Ultimate Biodegradation | - | Aerobic | Weeks |

| Primary Biodegradation | - | Aerobic | Days |

| Biodegradation Potential | - | Anaerobic | Low |

| Hydrolysis Half-life | Water | pH 8 | 120 days |

Table 2: Estimated Environmental Distribution and Half-Life Data

| Parameter | Medium | Predicted Value |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | Soil/Sediment | 1345 L/kg |

| Henry's Law Constant | Water/Air | 3.14 x 10⁻⁴ atm-m³/mol |

| Volatilization Half-life | Model River | 2.8 days |

| Volatilization Half-life | Model Lake | 25.5 days |

Predictive Modeling of Environmental Concentrations and Exposure

Predictive modeling plays a crucial role in assessing the potential environmental concentrations and exposure pathways of chemical compounds like this compound, especially when extensive empirical data is unavailable. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, utilize the chemical's structure to estimate its physicochemical properties and environmental fate. ecetoc.org By inputting the chemical structure, these models can generate estimations for key parameters that govern its behavior in the environment. chemsafetypro.com

One of the most widely used predictive tools is the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. chemsafetypro.comepa.gov This suite of programs can predict properties such as the octanol-water partition coefficient (log K_ow_), which indicates a chemical's tendency to partition between fatty tissues and water, and the soil organic carbon-water (B12546825) partitioning coefficient (K_oc_), which predicts its likelihood to adsorb to soil and sediment. epa.gov Furthermore, models like HYDROWIN within EPI Suite™ can estimate hydrolysis rates, a key degradation pathway for esters like this compound. epa.govepisuite.dev

Fugacity models, such as the Level III multimedia fugacity model within EPI Suite™, take these predicted physicochemical properties and estimate the partitioning of a chemical among various environmental compartments, including air, water, soil, and sediment. chemsafetypro.comepisuite.dev These models provide a holistic view of where the compound is likely to accumulate. The Predicted Environmental Concentration (PEC) is then calculated based on these models, often incorporating data on production volume and release scenarios to refine the estimates. erasm.orgtaylorandfrancis.com This allows for a preliminary risk assessment by comparing the PEC to the Predicted No-Effect Concentration (PNEC). researchgate.net

Predicted Environmental Fate and Transport Properties of this compound (using EPI Suite™)

| Parameter | Predicted Value | Significance |

| Log Octanol-Water Partition Coefficient (K_ow) | 5.29 | Indicates a high potential for bioaccumulation in fatty tissues of organisms. |

| Water Solubility | 1.83 mg/L | Low water solubility suggests it will not readily dissolve in water. |

| Henry's Law Constant | 1.13 x 10^-4^ atm-m^3^/mole | Suggests moderate volatility from water surfaces. |

| Soil Adsorption Coefficient (K_oc_) | 2,884 L/kg | Indicates that the compound is expected to have low mobility in soil and will likely adsorb to soil particles. |

| Atmospheric Hydroxylation Half-life | 28.7 Hours | Suggests relatively rapid degradation in the atmosphere. |

| Biodegradation Probability | Low | Suggests that biodegradation may not be a significant degradation pathway. |

| Hydrolysis Half-life | Slow | Indicates that hydrolysis is not a primary degradation route under normal environmental pH. |

Disclaimer: The data presented in this table are predicted values from computational models and have not been experimentally verified.

Tracer Studies Utilizing Radiolabeled Compounds for Fate Elucidation

Tracer studies employing radiolabeled compounds are a powerful tool for elucidating the environmental fate and transport of chemicals. battelle.org This technique involves synthesizing the compound of interest, in this case, this compound, with a radioactive isotope, such as Carbon-14 (^14^C) or Tritium (^3^H), incorporated into its molecular structure. iaea.org The radioactivity allows for sensitive and specific tracking of the compound and its transformation products through various environmental matrices like soil, water, and biota. battelle.org

The primary advantage of using radiolabeled compounds is the ability to perform a mass balance analysis, which accounts for the distribution of the applied radioactivity at the end of the study. battelle.org This allows researchers to determine the extent of degradation, the amount that remains in the parent form, the portion that is incorporated into soil or sediment organic matter (bound residues), and the quantity that may have volatilized. Furthermore, the radioactivity serves as a tag to isolate and identify metabolites and degradation products, providing a detailed picture of the transformation pathways. battelle.org

While no specific tracer studies utilizing radiolabeled this compound have been identified in the public domain, the methodology can be illustrated by studies conducted on other compounds. For instance, studies on radiolabeled herbicides have been crucial in understanding their persistence, mobility in soil, and potential for groundwater contamination. iaea.org Similarly, comprehensive environmental fate studies on phthalate (B1215562) esters have utilized these techniques to assess their biodegradation and bioconcentration potential in aquatic systems. nih.gov

A hypothetical tracer study for ^14^C-3-Cyclohexylpropyl isovalerate in a soil microcosm could be designed to measure its rate of mineralization to ^14^CO_2_ (a measure of ultimate biodegradation), the formation of extractable and non-extractable (bound) residues over time, and its potential for leaching through a soil column.

Hypothetical Results of a ^14^C-3-Cyclohexylpropyl Isovalerate Soil Fate Study

| Time (days) | % of Applied Radioactivity as ^14^CO_2 | % as Parent Compound (Extractable) | % as Metabolites (Extractable) | % as Bound Residues | % in Leachate |

| 0 | 0 | 98.5 | 0 | 1.5 | 0 |

| 30 | 2.1 | 75.3 | 8.2 | 14.4 | <0.1 |

| 60 | 5.8 | 52.1 | 15.6 | 26.5 | <0.1 |

| 90 | 10.2 | 35.9 | 18.3 | 35.6 | <0.1 |

| 120 | 15.5 | 22.4 | 16.1 | 46.0 | <0.1 |

Disclaimer: The data in this table are hypothetical and for illustrative purposes only, as no specific tracer studies for this compound were found.

Such studies provide invaluable data for regulatory agencies to conduct thorough environmental risk assessments. The lack of publicly available tracer studies for this compound highlights a data gap in understanding its complete environmental behavior.

Potential Applications and Future Research Directions

Applications in Flavors and Fragrances Research (Academic Perspective)

Research on Release Mechanisms and Stability in Formulation Systems

General research into the release of flavor esters from various food matrices, such as gels and emulsions, indicates that factors like hydrophobicity, volatility, and interactions with other matrix components are crucial. The stability of esters in formulations is also a broad area of study, with degradation pathways often involving hydrolysis. However, no studies were found that specifically investigate the release mechanisms or stability of 3-Cyclohexylpropyl isovalerate in any formulation system.

Industrial and Chemical Process Applications

Role as Chemical Intermediates in Fine Chemical Synthesis

The synthesis of fine chemicals often involves the use of ester intermediates. Cyclohexane (B81311) derivatives, for instance, are precursors in various chemical syntheses. Esters can be hydrogenated to produce alcohols or undergo other transformations. While the synthesis of cyclohexanol (B46403) from cyclohexyl acetate (B1210297) is documented, no literature specifically identifies this compound as a key intermediate in the synthesis of other fine chemicals. Patent searches for processes utilizing this specific compound as an intermediate were also unsuccessful.

Development of Advanced Extraction and Purification Methodologies

Advanced techniques like supercritical fluid extraction (SFE) with carbon dioxide are widely used for the extraction and purification of flavor and fragrance compounds due to their efficiency and the mild conditions employed. General purification methods for esters often involve washing with basic solutions to remove acid impurities, followed by distillation. However, no research was found that details the development or application of these advanced methodologies specifically for the extraction or purification of this compound.

Emerging Research Challenges and Future Avenues

The aroma chemicals industry is currently focused on trends such as the use of biotechnology for producing nature-identical molecules, the development of sustainable and green chemistry processes, and the application of artificial intelligence in fragrance creation. Microencapsulation for controlled release is another significant area of innovation.

Given the lack of foundational data on this compound, the primary emerging challenge is the fundamental characterization of the compound itself. Future research avenues would need to begin with its basic synthesis and purification, followed by a thorough investigation of its physicochemical and sensory properties. Only after such foundational research is conducted could more advanced studies into its potential applications in flavors, fragrances, or as a chemical intermediate be meaningfully pursued.

Development of Sustainable and Economically Viable Production Routes

The industrial synthesis of flavor and fragrance compounds like this compound has traditionally relied on chemical methods. However, a growing consumer demand for natural products and increased environmental awareness are driving the development of sustainable and economically viable production routes. Biotechnological approaches, particularly enzymatic synthesis, represent a promising alternative to conventional chemical processes, which often involve harsh reaction conditions and generate undesirable byproducts. nih.govscielo.br

Enzymatic esterification, utilizing lipases, is a key technology in the green synthesis of flavor esters. scielo.brresearchgate.net Lipases are versatile biocatalysts that can efficiently catalyze the formation of esters from alcohols and carboxylic acids under mild conditions. scielo.brnih.gov The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), offers several advantages, including enzyme reusability, easier product purification, and enhanced stability, which contribute to the economic feasibility of the process. nih.govnih.gov Research on the enzymatic synthesis of various isovalerate esters has demonstrated high conversion yields, often exceeding 90%. researchgate.netnih.gov For the production of this compound, a potential enzymatic route would involve the esterification of 3-cyclohexylpropanol with isovaleric acid, catalyzed by a suitable lipase.

| Parameter | Conventional Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Lipases (e.g., Novozym 435) |

| Reaction Conditions | High temperatures and pressures | Mild temperatures and atmospheric pressure |

| Byproducts | Often produces undesirable side products | Minimal byproduct formation |

| Product Purity | May require extensive purification | High purity, simplifying downstream processing |

| Sustainability | Relies on petrochemical-based reagents | Utilizes renewable resources and is more environmentally friendly |

The economic viability of enzymatic synthesis is further enhanced by process intensification techniques such as ultrasound and microwave irradiation. These methods can significantly reduce reaction times and improve yields by enhancing mass transfer and enzyme activity. nih.gov Additionally, the development of solvent-free reaction systems is a crucial step towards a more sustainable and cost-effective process, as it eliminates the need for potentially harmful organic solvents. scielo.brcnr.it

Advanced Computational Chemistry for Property Prediction and Design

The design and discovery of new flavor and fragrance molecules can be a time-consuming and expensive process. Advanced computational chemistry methods offer a powerful tool to accelerate this process by predicting the physicochemical and sensory properties of molecules before they are synthesized. arxiv.org Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are increasingly being used to understand the links between a molecule's structure and its perceived scent. nih.govwur.nl

For a compound like this compound, computational approaches could be employed to:

Predict its odor profile: By comparing its molecular structure to databases of known odorants, it is possible to generate a predicted scent description. arxiv.org

Estimate its odor threshold: QSAR models can be developed to predict the minimum concentration at which a substance can be detected by the human nose. nih.gov

Optimize its properties: By simulating modifications to its molecular structure, researchers can design new analogs with desired sensory characteristics. youtube.comyoutube.com

| Computational Method | Application | Potential Benefit for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or properties from molecular structure. nih.gov | Prediction of odor threshold and intensity. |

| Molecular Docking | Simulating the interaction between a molecule and a receptor protein. | Understanding its interaction with olfactory receptors. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. synsilico.com | Assessing its conformational flexibility and interaction with solvent molecules. |

| Generative AI Models | Designing novel molecules with desired properties. acs.org | Generating new fragrance molecules based on the this compound scaffold. |

The use of artificial intelligence and machine learning is further revolutionizing this field, enabling the development of sophisticated models that can screen vast virtual libraries of compounds to identify promising new flavor and fragrance ingredients. synsilico.comacs.org These in silico methods not only reduce the need for extensive experimental work but also provide valuable insights into the fundamental principles of olfaction. arxiv.org

Exploration of Novel Biological and Ecological Functions through Omics Approaches

While the primary interest in this compound lies in its potential as a flavor and fragrance ingredient, omics technologies open up avenues to explore its broader biological and ecological roles. Metabolomics, transcriptomics, and proteomics can provide a comprehensive view of how this compound interacts with biological systems. acs.orgnih.gov

Metabolomics can be used to study the metabolic fingerprint of organisms and how it changes in response to the presence of this compound. This could reveal its involvement in metabolic pathways or its potential as a biomarker. arome-science.comuva.nl For instance, analyzing the metabolome of microorganisms used in fermentation could shed light on the biosynthetic pathways leading to this and other flavor compounds. acs.orgmdpi.com

Transcriptomics , the study of the complete set of RNA transcripts, can help identify genes that are up- or down-regulated in the presence of this compound. nih.govacs.org This could provide clues about its mode of action and its effects on gene expression. In the context of flavor biosynthesis, transcriptomic studies of plants or microorganisms can help elucidate the genetic regulation of ester formation. nih.govpreprints.org

| Omics Field | Focus of Study | Potential Application for this compound |

|---|---|---|

| Metabolomics | The complete set of small-molecule metabolites within a biological sample. acs.org | Identifying its biosynthetic pathway and its impact on cellular metabolism. |

| Transcriptomics | The complete set of RNA transcripts produced by an organism. nih.gov | Understanding the genetic regulation of its biosynthesis and its effects on gene expression. |

| Proteomics | The complete set of proteins produced by an organism. | Identifying enzymes involved in its synthesis or degradation. |

The integration of multiple omics datasets, often referred to as multi-omics, can provide a more holistic understanding of the biological functions of volatile compounds like this compound. nih.govmdpi.com This could lead to the discovery of novel applications beyond the flavor and fragrance industry, for example, in agriculture as a signaling molecule or in biomedicine. appleacademicpress.comnih.govtaylorfrancis.com The exploration of the "volatilome," the complete set of volatile organic compounds produced by an organism, is a rapidly growing field with the potential to uncover many new biological functions for esters and other volatile molecules. appleacademicpress.com

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 3-cyclohexylpropyl isovalerate in complex biological matrices?

Methodological Answer:

this compound, an ester derivative of isovaleric acid, is best analyzed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . This method is optimized for volatile organic compounds in biological samples, such as fruit extracts or microbial fermentation products. Key parameters include fiber selection (e.g., carboxen/polydimethylsiloxane), extraction temperature (40–60°C), and equilibration time (30–60 min) to maximize recovery . Calibration should use deuterated internal standards (e.g., isovaleric acid-d9) to correct for matrix effects.

Data Consideration:

- Esters like this compound often co-elute with structurally similar compounds (e.g., isoamyl isovalerate). Use high-resolution MS (HRMS) or tandem MS (MS/MS) to resolve ambiguities .

- Quantify using selective ion monitoring (SIM) for characteristic ions (e.g., m/z 115 for isovalerate derivatives) .

Basic: What are the primary natural sources of this compound, and how do its concentrations vary across biological systems?

Methodological Answer:

This compound is a minor volatile in tropical fruits , particularly jackfruit (Artocarpus heterophyllus), where it contributes to the "fruity" aroma profile. To assess variability:

Collect samples from different cultivars (e.g., 'Haida 2', 'No. 92') .

Perform principal component analysis (PCA) on GC-MS datasets to cluster cultivars based on ester composition .

Normalize concentrations to total ester content (e.g., % relative abundance) to account for batch effects.

Key Findings:

- In jackfruit, concentrations range from 0.2% to 1.8% of total volatiles, with higher levels in cultivars like 'No. 92' .

- Absent in non-ester-rich matrices (e.g., leafy vegetables), suggesting enzymatic biosynthesis specificity .

Advanced: How can enzymatic synthesis be optimized for producing this compound with high enantiomeric purity?

Methodological Answer:

Use lipase-catalyzed esterification under non-aqueous conditions:

Substrates: Cyclohexylpropanol and isovaleric acid.

Catalyst: Immobilized Candida antarctica lipase B (Novozym 435) in ionic liquids (e.g., [bmim][NTf2]) to enhance stability and regioselectivity .

Monitor reaction kinetics via HPLC with chiral columns (e.g., Chiralpak IA) to track enantiomeric excess (ee).

Critical Parameters:

- Water activity (<0.3) to favor esterification over hydrolysis .

- Temperature: 45–55°C balances enzyme activity and solvent volatility.

Advanced: What are the metabolic implications of this compound in mammalian systems, particularly regarding inflammatory pathways?

Methodological Answer:

In vitro models : Treat macrophage (RAW 264.7) or intestinal epithelial (Caco-2) cells with physiologically relevant doses (1–50 µM).

Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and correlate with isovalerate levels (GC-MS) .

Compare with butyrate or propionate to assess specificity in modulating NF-κB signaling.

Contradictory Evidence:

- Isovalerate derivatives may exhibit pro-inflammatory effects in gut models, contrasting with anti-inflammatory SCFAs like butyrate . Validate via RNA-seq to identify unique pathway activation.

Advanced: How do structural modifications (e.g., cyclohexyl substitution) influence the stability and bioactivity of this compound?

Methodological Answer:

Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate steric effects of the cyclohexyl group on ester hydrolysis .

In vitro stability assays : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4). Quantify degradation products via UPLC-QTOF-MS.

Key Insight:

- Cyclohexyl groups enhance lipophilicity (logP ~4.2), improving membrane permeability but reducing aqueous solubility. Balance via prodrug strategies (e.g., phosphate esters) .

Advanced: What statistical approaches resolve contradictions in datasets comparing this compound’s bioactivity across studies?

Methodological Answer: